Welcome to the BenchChem Online Store!
molecular formula C12H8ClN3S B8463009 4-chloro-5-(6-isoquinolinyl)-2-Thiazolamine CAS No. 944805-55-4

4-chloro-5-(6-isoquinolinyl)-2-Thiazolamine

Cat. No. B8463009
M. Wt: 261.73 g/mol
InChI Key: QSZPRCYLXPQTCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08084479B2

Procedure details

A glass microwave reaction vessel was charged with tert-butyl 4-methoxybenzyl(4-chloro-5-(isoquinolin-6-yl)thiazol-2-yl)carbamate (1.5 g, 3.12 mmol) and AcOH. The reaction mixture was stirred and heated in a Smith Synthesizer® microwave reactor (Personal Chemistry, Inc.,) at 120° C. for 5 minutes. Excess AcOH was removed under high vacuum. The residue was dissolved in DCM and washed with saturated NaHCO3 (50 mL) and saturated sodium chloride. This intermediate was synthesized in the same manner as described previously and water dried over Na2SO4, filtered and concentrated in vacuo to provide 4-chloro-5-(isoquinolin-6-yl)thiazol-2-amine (0.7 g, 81% yield), m/z (%): 263.2 (100%, M++H).
Name
tert-butyl 4-methoxybenzyl(4-chloro-5-(isoquinolin-6-yl)thiazol-2-yl)carbamate
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
COC1C=CC(C[N:8]([C:16]2[S:17][C:18]([C:22]3[CH:23]=[C:24]4[C:29](=[CH:30][CH:31]=3)[CH:28]=[N:27][CH:26]=[CH:25]4)=[C:19]([Cl:21])[N:20]=2)C(=O)OC(C)(C)C)=CC=1>CC(O)=O>[Cl:21][C:19]1[N:20]=[C:16]([NH2:8])[S:17][C:18]=1[C:22]1[CH:23]=[C:24]2[C:29](=[CH:30][CH:31]=1)[CH:28]=[N:27][CH:26]=[CH:25]2

Inputs

Step One
Name
tert-butyl 4-methoxybenzyl(4-chloro-5-(isoquinolin-6-yl)thiazol-2-yl)carbamate
Quantity
1.5 g
Type
reactant
Smiles
COC1=CC=C(CN(C(OC(C)(C)C)=O)C=2SC(=C(N2)Cl)C=2C=C3C=CN=CC3=CC2)C=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A glass microwave reaction vessel
CUSTOM
Type
CUSTOM
Details
Excess AcOH was removed under high vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in DCM
WASH
Type
WASH
Details
washed with saturated NaHCO3 (50 mL) and saturated sodium chloride
CUSTOM
Type
CUSTOM
Details
This intermediate was synthesized in the same manner
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
water dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC=1N=C(SC1C=1C=C2C=CN=CC2=CC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.7 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 85.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.